4-(Azetidin-3-yloxy)pyridine
Overview
Description
4-(Azetidin-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)pyridine typically involves the reaction of 4-hydroxypyridine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridine, followed by the addition of azetidine to form the ether linkage . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be integrated into the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the pyridine ring or the azetidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Phosphorus tribromide in dichloromethane at reflux conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine or azetidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(Azetidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . The binding of the compound to the active site of the enzyme can lead to conformational changes, resulting in altered enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring with widespread use in drug discovery.
Uniqueness
This compound is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring introduces ring strain, making the compound more reactive under certain conditions. Additionally, the ether linkage between the two rings provides a flexible yet stable structure, allowing for diverse chemical modifications and applications.
Properties
IUPAC Name |
4-(azetidin-3-yloxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQYIYTUKIVZKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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